molecular formula C34H40F10O13 B7909509 Bis-PEG9-PFP ester

Bis-PEG9-PFP ester

Cat. No.: B7909509
M. Wt: 846.7 g/mol
InChI Key: OFZQOXAQZALFLN-UHFFFAOYSA-N
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Description

Bis-PEG9-PFP ester, also known as bis-polyethylene glycol 9-pentafluorophenyl ester, is a compound used primarily as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its two activated pentafluorophenyl ester moieties, which can react with amine groups to form stable amide bonds. The polyethylene glycol chain enhances the solubility of the compound in aqueous media .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis-polyethylene glycol 9-pentafluorophenyl ester involves the reaction of polyethylene glycol with pentafluorophenol in the presence of a coupling agent. The general procedure includes dissolving the polyethylene glycol in an organic solvent such as dimethylsulfoxide or dimethylformamide, followed by the addition of pentafluorophenol and a coupling agent like dicyclohexylcarbodiimide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

For industrial-scale production, the process is similar but involves larger quantities and more controlled conditions. The reaction is typically carried out in a reactor with precise temperature and pH control. The product is then purified using techniques such as column chromatography or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Bis-polyethylene glycol 9-pentafluorophenyl ester primarily undergoes substitution reactions. The pentafluorophenyl ester groups react with primary and secondary amines to form stable amide bonds. This reaction is less susceptible to hydrolysis compared to other amine-reactive groups .

Common Reagents and Conditions

    Reagents: Primary and secondary amines, dimethylsulfoxide, dimethylformamide, dicyclohexylcarbodiimide.

    Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions are amide bonds, which are stable and less prone to hydrolysis. This makes bis-polyethylene glycol 9-pentafluorophenyl ester an ideal linker for various applications .

Scientific Research Applications

Bis-polyethylene glycol 9-pentafluorophenyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Mechanism of Action

Bis-polyethylene glycol 9-pentafluorophenyl ester functions as a linker in PROTACs. PROTACs consist of two ligands connected by a linker: one ligand targets an E3 ubiquitin ligase, while the other targets the specific protein to be degraded. The linker facilitates the formation of a ternary complex, bringing the target protein and the E3 ubiquitin ligase into close proximity. This proximity allows the ubiquitin-proteasome system to selectively degrade the target protein .

Comparison with Similar Compounds

Similar Compounds

  • Bis-polyethylene glycol 1-pentafluorophenyl ester
  • Bis-polyethylene glycol 2-pentafluorophenyl ester
  • Bis-polyethylene glycol 3-pentafluorophenyl ester
  • Bis-polyethylene glycol 4-pentafluorophenyl ester
  • Bis-polyethylene glycol 5-pentafluorophenyl ester
  • Bis-polyethylene glycol 7-pentafluorophenyl ester
  • Bis-polyethylene glycol 13-pentafluorophenyl ester

Uniqueness

Bis-polyethylene glycol 9-pentafluorophenyl ester is unique due to its optimal chain length, which provides a balance between solubility and reactivity. The nine-unit polyethylene glycol chain enhances solubility in aqueous media, while the pentafluorophenyl ester groups ensure efficient and stable amide bond formation .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H40F10O13/c35-23-25(37)29(41)33(30(42)26(23)38)56-21(45)1-3-47-5-7-49-9-11-51-13-15-53-17-19-55-20-18-54-16-14-52-12-10-50-8-6-48-4-2-22(46)57-34-31(43)27(39)24(36)28(40)32(34)44/h1-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZQOXAQZALFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40F10O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

846.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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